4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps. One common method includes the reaction of 3-(4-nitrobenzyloxycarbonyl)-2-oxo-3-diazo-propyl azetidin-2-one with rhodium (II) octanoate dimer in dichloromethane under reflux conditions for 4-5 hours . The reaction is monitored by HPLC until the unreacted azetidinone is less than 2.0%. The product is then precipitated with cyclohexane and dried .
Industrial Production Methods
Industrial production of this compound typically involves batch or semi-continuous flow hydrogenation processes. For example, the hydrogenation of p-nitrobenzyl-protected intermediates using hydrogen and palladium on carbon (Pd/C) as a catalyst under controlled conditions . This method ensures high purity and yield, which is crucial for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and rhodium (II) octanoate dimer . Reaction conditions often involve refluxing in solvents like dichloromethane and monitoring the progress using HPLC .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily used as an intermediate in the synthesis of imipenem, a potent antibiotic used to treat a wide range of bacterial infections . Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Integral in the production of antibiotics like imipenem.
Mecanismo De Acción
The compound exerts its effects by acting as a precursor to imipenem, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the cell wall structure, leading to bacterial cell lysis and death . The molecular targets include various PBPs involved in the final stages of peptidoglycan synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Meropenem: Another carbapenem antibiotic with a similar structure and mechanism of action.
Ertapenem: A carbapenem antibiotic with a longer half-life.
Doripenem: Known for its broad-spectrum activity against Gram-negative bacteria.
Uniqueness
4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific role as an intermediate in the synthesis of imipenem. Its structure allows for the formation of a highly effective antibiotic that is crucial in treating resistant bacterial infections .
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-8(19)13-11-6-12(20)14(17(11)15(13)21)16(22)25-7-9-2-4-10(5-3-9)18(23)24/h2-5,8,11,13-14,19H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDYTOJOXKBLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=O)C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467431 |
Source
|
Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77449-43-5 |
Source
|
Record name | 4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.